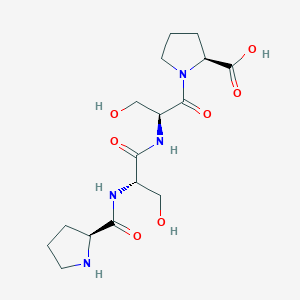
L-Prolyl-L-seryl-L-seryl-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Prolyl-L-seryl-L-seryl-L-proline is a tetrapeptide composed of four amino acids: proline, serine, serine, and proline. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Prolyl-L-seryl-L-seryl-L-proline can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Attachment of the first amino acid: The first amino acid, L-proline, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-serine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the remaining amino acids (L-serine and L-proline).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
L-Prolyl-L-seryl-L-seryl-L-proline can undergo various chemical reactions, including:
Oxidation: The serine residues can be oxidized to form serine derivatives.
Reduction: Reduction reactions can modify the peptide backbone or side chains.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine derivatives, while substitution reactions can introduce new functional groups into the peptide.
Applications De Recherche Scientifique
L-Prolyl-L-seryl-L-seryl-L-proline has several scientific research applications, including:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It serves as a tool for investigating protein-protein interactions and enzyme-substrate relationships.
Medicine: It has potential therapeutic applications due to its biological activity, such as anti-inflammatory or antimicrobial properties.
Industry: It is utilized in the development of peptide-based materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of L-Prolyl-L-seryl-L-seryl-L-proline involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparaison Avec Des Composés Similaires
L-Prolyl-L-seryl-L-seryl-L-proline can be compared with other similar tetrapeptides, such as L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine. While both compounds share structural similarities, their unique amino acid sequences confer distinct biological activities and properties. For example, L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine may have different binding affinities and specificities for molecular targets compared to this compound.
List of Similar Compounds
- L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine
- L-Seryl-L-prolyl-L-prolyl-L-proline
- Glycyl-L-valyl-L-seryl-L-prolyl-L-lysyl-L-leucine
These compounds can be studied to understand the structure-activity relationships and to develop new peptides with desired properties.
Propriétés
Numéro CAS |
680987-84-2 |
|---|---|
Formule moléculaire |
C16H26N4O7 |
Poids moléculaire |
386.40 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-3-hydroxy-2-[[(2S)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H26N4O7/c21-7-10(18-13(23)9-3-1-5-17-9)14(24)19-11(8-22)15(25)20-6-2-4-12(20)16(26)27/h9-12,17,21-22H,1-8H2,(H,18,23)(H,19,24)(H,26,27)/t9-,10-,11-,12-/m0/s1 |
Clé InChI |
NHOIEJRBAPYUFY-BJDJZHNGSA-N |
SMILES isomérique |
C1C[C@H](NC1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)O |
SMILES canonique |
C1CC(NC1)C(=O)NC(CO)C(=O)NC(CO)C(=O)N2CCCC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


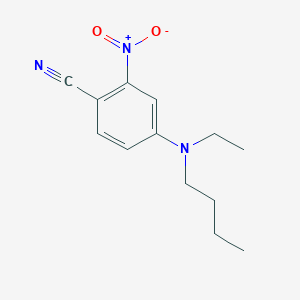

![1H-Pyrrolo[2,3-b]pyridine-1-methanol, 5-bromo-](/img/structure/B12531895.png)

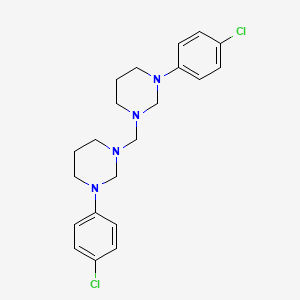
![Ethyl [(3Z)-2-oxo-3-(phenylimino)-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B12531907.png)
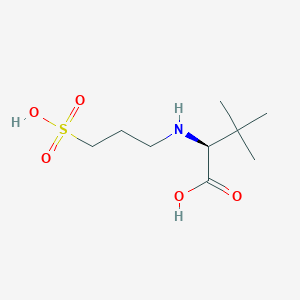
![7-[(Hydroxyimino)methyl]-2H-1-benzopyran-2-one](/img/structure/B12531917.png)
silane](/img/structure/B12531926.png)
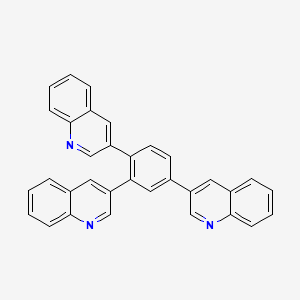
![6-[(E)-(1-Aminoethylidene)amino]-2-hydroxyhexanoic acid](/img/structure/B12531941.png)
![6-(4-Chlorophenyl)-3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12531944.png)
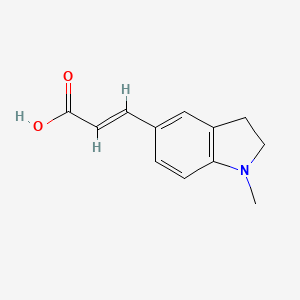
![1-{2-[(2-Methoxyphenyl)methoxy]benzoyl}-1H-indole-5-carbonitrile](/img/structure/B12531956.png)
